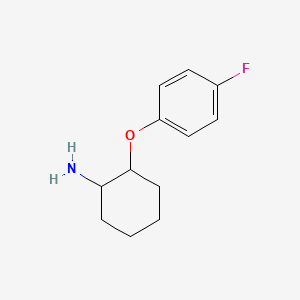

2-(4-Fluorophenoxy)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

2-(4-fluorophenoxy)cyclohexan-1-amine |

InChI |

InChI=1S/C12H16FNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12H,1-4,14H2 |

InChI Key |

IOIVLHZNPOACPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)N)OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches

Diverse Synthetic Routes to 2-(4-Fluorophenoxy)cyclohexan-1-amine

Stereoselective Synthesis Strategies (e.g., cis/trans isomer control)

Control over the relative stereochemistry of the amine and phenoxy groups on the cyclohexane (B81311) ring (cis/trans isomerism) is a critical aspect of synthesizing this compound. The spatial arrangement of these substituents significantly influences the molecule's properties. Stereoselective synthesis aims to produce a single desired diastereomer, avoiding the need for challenging purification steps.

Strategies to achieve this control include:

Substrate-Controlled Synthesis: Utilizing a starting material with pre-defined stereochemistry. For example, starting with a specific isomer of 2-aminocyclohexanol (B3021766) allows for the synthesis to proceed while retaining or inverting the initial stereochemical relationship.

Reagent-Controlled Synthesis: Employing chiral reagents or catalysts that preferentially form one diastereomer over another. This is particularly relevant in reactions like asymmetric reductions or additions.

Photoredox Catalysis: Advanced methods such as photocatalyzed [4 + 2] cycloadditions have been developed to access highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity under mild conditions. nih.gov

Frustrated Lewis Pair (FLP) Chemistry: FLP-mediated activation of C-F bonds offers a pathway for desymmetrization and stereoselective functionalization, which can be adapted for constructing chiral centers in fluorinated compounds. nih.gov

The synthesis of specific stereoisomers of fluorinated cyclohexylamine building blocks has been demonstrated, often starting from materials like benzonitrile (B105546) and proceeding through epoxidation and hydrofluorination steps to establish the desired stereochemistry before introducing the amine. beilstein-journals.org

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and amines, with a clean inversion of stereochemistry. organic-chemistry.orgnih.gov This stereospecificity makes it an excellent tool for controlling the cis/trans relationship in the synthesis of this compound.

A plausible synthetic route involves the reaction of a cyclohexanol (B46403) precursor with an appropriate nucleophile. For instance, trans-2-aminocyclohexanol (with the amine group temporarily protected) can be reacted with 4-fluorophenol (B42351) under standard Mitsunobu conditions. The key reagents for this transformation are a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism proceeds through the activation of the alcohol's hydroxyl group by the PPh₃/DEAD reagent system, forming an oxyphosphonium salt which is a good leaving group. Subsequent Sₙ2 attack by the 4-fluorophenoxide nucleophile results in the formation of the ether bond with complete inversion of configuration at the carbon center. organic-chemistry.org This allows for the conversion of a trans precursor into a cis product, or vice-versa, providing a high degree of stereochemical control.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SₙAr) is a fundamental reaction for forming aryl ethers and aryl amines. This approach is viable for synthesizing this compound by creating the C-O bond between the cyclohexane ring and the fluorophenyl group. The reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. nih.gov

In a potential synthetic pathway, the oxygen atom of a 2-aminocyclohexanol derivative acts as the nucleophile. To prevent side reactions, the more nucleophilic amine group must first be protected. The resulting N-protected amino alcohol is treated with a strong base to form an alkoxide, which then attacks an activated aromatic substrate like 1,4-difluorobenzene (B165170) or 4-fluoronitrobenzene. The presence of an electron-withdrawing group (e.g., -NO₂) ortho or para to the fluorine leaving group is crucial for activating the ring toward nucleophilic attack. nih.govresearchgate.net

Alternatively, a directed SₙAr reaction could be employed, which in some cases does not require a strong electron-withdrawing group on the arene substrate. rsc.org Following the SₙAr reaction, the protecting group on the amine is removed to yield the final product. The stereochemistry of the starting 2-aminocyclohexanol is typically retained in this process.

Reductive Amination and Amidation Strategies

Reductive amination is one of the most widely used methods for synthesizing amines. organic-chemistry.org This strategy can be applied to produce this compound by reacting 2-(4-fluorophenoxy)cyclohexanone with an amine source, typically ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent.

The process can be performed in one or two steps:

Stepwise Procedure: The ketone first reacts with the amine source to form an imine intermediate, which is then isolated and subsequently reduced to the amine.

Direct (One-Pot) Procedure: The ketone, amine source, and a selective reducing agent are mixed together. The reducing agent must be capable of reducing the imine as it forms but not the initial ketone.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni). organic-chemistry.orgorganic-chemistry.org NaBH(OAc)₃ is often preferred due to its mildness and high selectivity for imines over ketones. organic-chemistry.org

Chemoenzymatic approaches using reductive aminases (RedAms) or imine reductases (IREDs) offer a green and highly stereoselective alternative. researchgate.netcore.ac.uk These enzymes can catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess, providing excellent control over the final product's stereochemistry. researchgate.net

| Reducing Agent/System | Typical Conditions | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, Room Temp | Mild, selective for imines, broad substrate scope. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH control (6-7) | Effective but toxic cyanide byproduct. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd/C) | EtOH or MeOH, H₂ atmosphere | Clean, high yield, but can reduce other functional groups. |

| Reductive Aminases (Biocatalyst) | Aqueous buffer, Room Temp | High stereoselectivity, environmentally friendly. researchgate.net |

Protecting Group Chemistries in Synthesis

In the multistep synthesis of a molecule with multiple reactive functional groups like this compound, protecting groups are essential tools. wikipedia.org They are used to temporarily mask a reactive site (like an amine or a hydroxyl group) to prevent it from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. researchgate.net

In the synthesis of the target compound, protecting groups are crucial in several scenarios:

Amine Protection: When forming the ether linkage via an SₙAr reaction or other methods involving strong bases or electrophiles, the primary amine is highly reactive. It is typically protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups render the amine non-nucleophilic and can be removed under specific, mild conditions (acid for Boc, hydrogenolysis for Cbz) later in the synthesis.

Hydroxyl Protection: If the synthesis starts from a precursor where the amine functionality is introduced or modified first, the hydroxyl group may need protection. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS), which are stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) ion sources. wikipedia.org

The choice of a protecting group is governed by its ease of installation, its stability under the planned reaction conditions, and the ability to remove it selectively without affecting other parts of the molecule. researchgate.net

Catalytic Systems and Reaction Optimization for Selective Formation

The selective formation of the desired isomer of this compound in high yield requires careful optimization of catalytic systems and reaction conditions. Catalysts play a pivotal role in enhancing reaction rates, controlling selectivity (chemo-, regio-, and stereo-), and enabling reactions under milder conditions.

Metal Catalysis: In reductive amination, transition metal catalysts such as those based on Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Iridium (Ir) are highly effective. organic-chemistry.org For instance, Ru-based catalysts have been shown to be efficient for the reductive amination of aldehydes and ketones. organic-chemistry.org In SₙAr reactions, transition metal complexes can be used to activate the aromatic ring towards nucleophilic attack, even in the absence of strong electron-withdrawing groups. thieme-connect.de

Biocatalysis: As mentioned, enzymes like reductive aminases provide exceptional stereoselectivity in the formation of the amine center. researchgate.net The optimization of pH, temperature, and substrate concentration is key to achieving high conversion and selectivity with biocatalysts.

Reaction Optimization: Beyond the catalyst itself, other parameters are critical for maximizing the yield and purity of the target compound.

Temperature and Pressure: These parameters are particularly important in catalytic hydrogenations and other gas-liquid reactions, where they can significantly impact reaction kinetics and selectivity.

Additives: In some catalytic systems, additives can dramatically improve performance. For example, in certain Ru-catalyzed hydrogenations, the addition of amines in the presence of zinc sulfate (B86663) was found to significantly enhance selectivity by modifying the catalyst surface. mdpi.com

Systematic optimization of these factors is essential to develop a robust and efficient synthesis for this compound.

Green Chemistry Principles in Synthesis of the Compound

The synthesis of this compound can be approached through several routes, each with implications for environmental impact and sustainability. The principles of green chemistry provide a framework for evaluating and optimizing these synthetic pathways to minimize waste, reduce energy consumption, and use safer chemicals. rsc.orgrsc.orgbenthamdirect.com Key strategies applicable to the synthesis of this compound include catalytic methods, atom economy, and the use of renewable resources. rsc.org

One plausible synthetic approach involves the reductive amination of 2-(4-fluorophenoxy)cyclohexan-1-one (B1658150). This ketone precursor could be synthesized via a Williamson ether synthesis between 2-hydroxycyclohexanone and 4-fluorophenol. The subsequent reductive amination introduces the amine functionality. acs.org Traditional reductive amination methods often use stoichiometric reducing agents like sodium borohydride, which have a lower atom economy. acs.org Greener alternatives focus on catalytic hydrogenation, employing catalysts such as nickel, palladium, or rhodium, with hydrogen gas as the reducing agent. mdpi.comresearchgate.net This approach is highly atom-economical, producing water as the only byproduct.

Another potential route is the Williamson ether synthesis between a protected trans-2-aminocyclohexanol and 4-fluorophenol. masterorganicchemistry.commiracosta.edu This classic ether synthesis involves an alkoxide nucleophile displacing a halide or other leaving group in an SN2 reaction. masterorganicchemistry.com To align with green chemistry principles, the choice of solvent and base is critical. The use of high-boiling, non-renewable solvents should be minimized in favor of greener alternatives where possible. Phase-transfer catalysis could also be employed to reduce the need for organic solvents.

Chemoenzymatic methods offer a highly selective and green approach, particularly for controlling stereochemistry. researchgate.netmdpi.com A transaminase enzyme could be used for the asymmetric amination of 2-(4-fluorophenoxy)cyclohexan-1-one to produce a specific stereoisomer of the final product. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing energy consumption and avoiding the use of hazardous reagents. mdpi.com

The following table outlines a comparison of potential synthetic routes based on green chemistry principles:

| Synthetic Route | Green Chemistry Principle | Advantages | Disadvantages |

| Catalytic Reductive Amination | High Atom Economy, Catalysis | - Uses H₂ as a clean reductant.- Water is the main byproduct.- Catalyst can be recycled. mdpi.com | - Requires pressure equipment for hydrogenation.- Potential for metal catalyst contamination. |

| Williamson Ether Synthesis | Safer Solvents, Energy Efficiency | - Well-established and versatile reaction. masterorganicchemistry.com | - Can generate stoichiometric salt waste.- Often requires organic solvents. |

| Chemoenzymatic Synthesis | Renewable Feedstocks, Catalysis, Mild Conditions | - High stereoselectivity.- Operates in water under mild conditions. mdpi.comnih.gov- Reduces energy use and waste. | - Enzyme availability and stability can be a limitation.- Substrate scope may be narrow. |

By applying green metrics, such as those from the CHEM21 toolkit, researchers can quantitatively assess the environmental impact of each synthetic pathway, considering factors like process mass intensity (PMI) and atom economy to select the most sustainable option. rsc.orgrsc.org

Scalability and Process Chemistry Considerations

Scaling up the synthesis of a pharmaceutical intermediate like this compound from the laboratory to industrial production introduces several challenges. qingmupharm.commassivechem.com These include ensuring consistent product quality, managing reaction safety and thermodynamics, and optimizing cost-effectiveness. qingmupharm.comreachemchemicals.com

For the reductive amination pathway, transitioning from batch to continuous flow processing can offer significant advantages in scalability. digitellinc.com Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing the exothermicity of hydrogenation reactions and ensuring consistent selectivity. digitellinc.comrsc.org This technology can also improve safety by minimizing the volume of hazardous materials handled at any given time. rsc.org The choice of catalyst is also critical for scalability; a robust, recyclable heterogeneous catalyst is preferable to a homogeneous one to simplify product purification and reduce costs. mdpi.com

In the case of the Williamson ether synthesis , challenges on a larger scale include the handling of strong bases like sodium hydride and managing the production of inorganic salt byproducts. Process optimization would focus on minimizing solvent use, potentially through slurry reactions or the use of recyclable solvents, and developing efficient methods for waste treatment or recycling. masterorganicchemistry.com

Chemoenzymatic processes , while highly attractive from a green chemistry perspective, have their own scalability hurdles. rsc.org These can include the cost and availability of the enzyme, the need for large-volume reactors to handle potentially dilute aqueous reaction mixtures, and the prevention of microbial contamination. Immobilizing the enzyme on a solid support is a common strategy to improve its stability and reusability, making the process more economically viable on a large scale. mdpi.com Downstream processing to isolate the product from the aqueous medium must also be efficiently designed to minimize energy consumption, for example, by using extraction with a green solvent followed by crystallization.

Key considerations for scaling up the synthesis are summarized in the table below:

| Synthetic Route | Key Scalability Considerations | Potential Solutions |

| Catalytic Reductive Amination | - Heat management (exothermicity).- Handling of flammable H₂ gas.- Catalyst separation and recycling. | - Continuous flow reactors for better thermal control. rsc.org- Use of heterogeneous catalysts in packed-bed reactors. |

| Williamson Ether Synthesis | - Handling of hazardous bases.- Stoichiometric waste generation.- Solvent recovery. | - Process automation for safe reagent handling.- Exploring alternative, less hazardous bases.- Efficient crystallization for product purification. |

| Chemoenzymatic Synthesis | - Enzyme cost and stability.- Large reaction volumes.- Product isolation from aqueous media. | - Enzyme immobilization for reuse. mdpi.com- High-concentration reaction media or process intensification.- Optimized extraction and crystallization procedures. |

Ultimately, the selection of a scalable synthetic route will depend on a holistic assessment of factors including chemical efficiency, cost of goods, process safety, and environmental impact. qingmupharm.commassivechem.com

Structure Activity Relationship Sar Investigations

Impact of Substituents on the Phenoxy Moiety on Biological Activity

The nature and position of substituents on the phenoxy ring of 2-phenoxycyclohexylamine analogs can significantly modulate their biological activity. While specific data for 2-(4-Fluorophenoxy)cyclohexan-1-amine is limited in publicly available research, studies on analogous series of compounds, such as 2-phenoxybenzamides, provide valuable insights into these structure-activity relationships.

In a study of 2-phenoxybenzamides with antiplasmodial activity, the 4-fluoro substituent on the phenoxy ring was found to be generally advantageous for activity. mdpi.com Replacement of the 4-fluorophenoxy group with an unsubstituted phenoxy or a 4-acetamidophenoxy moiety led to a decrease in activity, although the compounds still retained a notable level of biological effect. mdpi.com Conversely, removal of the entire aryloxy substituent resulted in a significant drop in activity, highlighting the importance of this structural element for target engagement. mdpi.com

These findings suggest that both electronic and steric factors of the substituent at the 4-position of the phenoxy ring play a role in modulating biological activity. Halogen atoms, like fluorine, are known to influence a molecule's pharmacokinetic and pharmacodynamic properties through their electronegativity, size, and ability to form halogen bonds.

To illustrate the impact of these substitutions, the following interactive data table summarizes the observed trends in a series of 2-phenoxybenzamide (B1622244) analogs:

| Phenoxy Substituent | Relative Biological Activity |

| 4-Fluoro | High |

| Unsubstituted | Moderate |

| 4-Acetamido | Moderate |

| Hydrogen (no phenoxy) | Low |

Note: This data is based on trends observed in analogous 2-phenoxybenzamide series and is intended to be illustrative of the potential SAR for this compound.

Stereochemical Influence of the Cyclohexane (B81311) Ring on Receptor Binding and Activity

The cyclohexane ring in this compound possesses stereocenters, leading to the existence of different stereoisomers (diastereomers and enantiomers). The spatial arrangement of the phenoxy and amine substituents on the cyclohexane ring is a critical determinant of receptor binding and subsequent biological activity.

In studies of related arylcyclohexylamine derivatives, the stereochemistry of the cyclohexane ring has been shown to be crucial for receptor affinity. nih.gov For instance, research on N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines demonstrated that the cis configuration was necessary for higher affinity to sigma receptors compared to the trans configuration. nih.gov Furthermore, within the cis isomers, the (1R,2S) enantiomers generally exhibited more potent binding to sigma receptors than their corresponding (1S,2R) enantiomers. nih.gov

This stereoselectivity implies that the receptor's binding pocket has a specific three-dimensional architecture that preferentially accommodates one stereoisomer over others. The relative orientation of the phenoxy and amine groups dictates how well the molecule can fit into the binding site and form key interactions with amino acid residues. For this compound, it is highly probable that the cis and trans isomers, as well as their individual enantiomers, will exhibit different biological profiles.

The following table summarizes the general trend of stereochemical influence on receptor affinity based on analogous compounds:

| Isomer Configuration | Receptor Affinity |

| cis | Generally Higher |

| trans | Generally Lower |

| (1R,2S)-cis | Potentially More Potent |

| (1S,2R)-cis | Potentially Less Potent |

Note: This data is generalized from studies on analogous arylcyclohexylamine systems and highlights the expected importance of stereochemistry for this compound.

Modifications of the Amine Functionality and their Pharmacological Implications

The primary amine group in this compound is a key functional group that can participate in various interactions with biological targets, such as hydrogen bonding and salt bridge formation. Modifications to this amine functionality, such as N-alkylation or N-acylation, can have profound effects on the compound's pharmacological properties.

In broader studies of psychoactive phenalkylamine analogues, N,N-dimethylation of the terminal amine has been shown to decrease affinity for serotonin (B10506) receptors. nih.gov Conversely, in the context of arylcyclohexylamines, compounds with methyl or ethyl groups on the nitrogen atom were found to be active. nih.gov These seemingly contradictory findings highlight that the impact of amine modification is highly dependent on the specific compound and its biological target.

| Amine Modification | Potential Impact on Activity |

| N-Methyl | May increase or decrease affinity depending on the target |

| N,N-Dimethyl | Likely to decrease affinity due to steric hindrance |

| N-Acetyl | May alter binding mode and introduce new interactions |

Note: The impact of these modifications is highly target-dependent and the information provided is for illustrative purposes based on general observations in medicinal chemistry.

Conformational Analysis and its Correlation with Activity

The cyclohexane ring is not planar and can adopt various conformations, with the chair conformation being the most stable. The substituents on the ring can exist in either axial or equatorial positions. The conformational preference of this compound and its analogs is a critical factor in determining their biological activity, as it dictates the three-dimensional shape of the molecule and the spatial relationship between the key pharmacophoric groups.

For a trans-1,2-disubstituted cyclohexane, the lowest energy conformation is typically the one where both substituents are in equatorial positions (diequatorial). In a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial. The relative stability of the two possible chair conformations will depend on the steric bulk of the substituents.

The bioactive conformation, the specific three-dimensional structure that the molecule adopts when it binds to its biological target, may not necessarily be the lowest energy conformation in solution. However, molecules that have a low-energy conformation that closely resembles the bioactive conformation are more likely to be active, as less energy is required to adopt the binding-competent pose. Computational modeling and NMR spectroscopic techniques are often employed to study the conformational preferences of such molecules and to correlate these with their biological activity.

Linker Optimizations and their Contribution to Target Engagement

The length, rigidity, and chemical nature of a linker can significantly impact a molecule's affinity and selectivity for its target. For instance, altering the linker could:

Modify the distance and relative orientation between the phenoxy ring and the cyclohexylamine (B46788) moiety, which could be critical for simultaneously engaging with different pockets or sub-sites within a receptor.

Introduce new points of interaction with the target through the incorporation of functional groups within the linker.

Influence the conformational flexibility of the molecule, which can have entropic consequences for binding.

In the broader context of drug design, linkers are often systematically varied to optimize target engagement. This can involve changing the number of atoms in the linker, introducing unsaturation to increase rigidity, or incorporating heteroatoms to modulate polarity and hydrogen bonding capacity. For this compound, exploring variations of the ether linkage could be a viable strategy for developing analogs with improved pharmacological profiles.

Biological Target Engagement and Molecular Mechanisms

Elucidation of Molecular Targets

Research into the biological activity of 2-(4-Fluorophenoxy)cyclohexan-1-amine and its derivatives has identified several potential molecular targets. The following subsections detail the interactions of this compound with Heme Regulated Inhibitor Kinase (HRI), Soluble Epoxide Hydrolase (sEH), c-Met Kinase, Equilibrative Nucleoside Transporters (ENTs), and Formyl Peptide Receptor 2 (FPR2/ALX), as well as other biological pathways.

Interaction with Heme Regulated Inhibitor Kinase (HRI)

The Heme-Regulated Inhibitor (HRI) is a crucial kinase that plays a significant role in the regulation of protein synthesis in response to various cellular stress signals, particularly heme deficiency. nih.gov HRI activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the integrated stress response. nih.gov

Scientific literature indicates a direct link between the structural class of this compound and the modulation of HRI activity. Specifically, the closely related compound, cis-4-(4-fluorophenoxy)cyclohexanamine, has been utilized as a key intermediate in the synthesis of a series of N-phenyl,N′-(4-phenoxy)cyclohexylureas, which have been identified as potent activators of HRI. nih.gov These activators function by inducing the phosphorylation of eIF2α, thereby confirming their engagement with the HRI pathway. nih.gov This suggests that the 4-fluorophenoxy cyclohexylamine (B46788) scaffold is a relevant pharmacophore for interaction with HRI. The activation of HRI by small molecules is of significant interest for studying the pathophysiology of certain human disorders and for the potential development of therapeutic agents. nih.gov

Modulation of Soluble Epoxide Hydrolase (sEH) Activity

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, which are important signaling molecules with generally anti-inflammatory and vasodilatory effects. Inhibition of sEH can therefore be a therapeutic strategy for conditions such as hypertension and inflammation. nih.gov

While direct studies on this compound are limited, the broader class of urea-containing compounds with a cyclohexane (B81311) moiety has been extensively investigated as inhibitors of sEH. These inhibitors are designed to mimic the transition state of the epoxide hydrolysis reaction within the active site of the enzyme. The structural features of a central urea (B33335) group flanked by hydrophobic moieties, such as a cyclohexane ring, are common among potent sEH inhibitors. Research on related compounds suggests that the cyclohexyl group and the nature of its substituents are critical for inhibitory activity and metabolic stability. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against sEH, although specific experimental data is required for confirmation.

Inhibition of c-Met Kinase

The c-Met kinase, a receptor tyrosine kinase, is a key regulator of cell growth, motility, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. nih.gov

Research has been conducted on a series of c-Met kinase inhibitors that share structural similarities with this compound, specifically the fluorophenoxy moiety. Although direct testing of this compound on c-Met has not been reported, studies on related compounds provide insights into potential interactions. For instance, docking and quantitative structure-activity relationship (QSAR) studies on derivatives of 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine have been performed to understand their binding modes and inhibitory activities against c-Met kinase. These studies highlight the importance of the fluorophenoxy group in establishing interactions within the kinase's active site. The specific inhibitory activity of such compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the enzyme's activity by half.

| Compound Class | Target | Reported Activity |

| Pyridine Bioisostere of Cabozantinib | c-Met Kinase | IC50 of 4.9 nM |

This table presents data for a related class of compounds to illustrate the potential for c-Met inhibition. researchgate.net

Activity against Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes. They are crucial for nucleoside salvage pathways and for modulating the extracellular concentration of adenosine, a potent signaling molecule. nih.gov Inhibition of ENTs can have therapeutic applications in various diseases, including cancer and cardiovascular disorders. anu.edu.au

Currently, there is a lack of specific research data detailing the direct interaction of this compound with equilibrative nucleoside transporters. The development of ENT inhibitors has largely focused on other chemical scaffolds. For instance, a novel inhibitor, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as being more selective for ENT2 over ENT1. anu.edu.aufrontiersin.org This highlights the ongoing search for selective modulators of these transporters. While the structural features of this compound are distinct from known ENT inhibitors, its potential to interact with these transporters cannot be entirely ruled out without direct experimental evaluation.

Modulation of Formyl Peptide Receptor 2 (FPR2/ALX) Agonism

Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a G protein-coupled receptor that plays a complex role in the inflammatory response. It can be activated by a wide range of ligands, leading to either pro-inflammatory or pro-resolving effects. nih.govguidetopharmacology.org Agonists of FPR2 that promote the resolution of inflammation are of significant therapeutic interest. researchgate.net

As of the latest available research, there is no direct evidence to suggest that this compound acts as an agonist or antagonist for the Formyl Peptide Receptor 2. The known agonists for FPR2 encompass a diverse range of chemical structures, from small molecules to peptides and lipids. researchgate.net The investigation of novel, synthetic small-molecule agonists for FPR2 is an active area of research, with the aim of developing new anti-inflammatory and pro-resolving therapies. nih.gov Without specific studies on this compound, its potential to modulate FPR2/ALX activity remains speculative.

Interactions with Other Identified Biological Pathways

Beyond the specific targets detailed above, the broader chemical space around this compound suggests potential interactions with other biological pathways. However, at present, there is a lack of published research specifically investigating the effects of this compound on other signaling cascades or molecular targets. Future research may uncover additional biological activities and mechanisms of action for this compound.

Molecular Mechanism of Action Studies (e.g., binding assays, enzyme kinetics)

There is no publicly available data from binding assays or enzyme kinetics studies to elucidate the molecular mechanism of action of this compound. Scientific investigations to determine its affinity for specific biological targets (receptors, enzymes, ion channels, or transporters) have not been reported. Consequently, key parameters such as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory/effective concentration (IC50/EC50) are unknown.

Structure-Based Drug Design (SBDD) Insights into Target Binding

There are no available reports on the use of structure-based drug design (SBDD) techniques, such as X-ray crystallography or computational modeling, to understand the binding of this compound to a biological target. As a result, there are no insights into its binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), or the specific amino acid residues involved in its binding.

Preclinical Pharmacological Evaluation

In vitro Biological Assays

In vitro assays are crucial in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level.

Cell-Based Functional Assays (e.g., proliferation, signaling pathways)

No studies detailing the effects of 2-(4-Fluorophenoxy)cyclohexan-1-amine on cell proliferation or its ability to modulate specific signaling pathways have been identified in the public domain. Such assays would be essential to understand its potential as a therapeutic agent, for instance, in oncology or immunology.

Enzyme Inhibition Studies (e.g., IC50 determination)

There is no available data reporting the inhibitory activity of this compound against any specific enzymes. Enzyme inhibition assays, which determine the half-maximal inhibitory concentration (IC50), are fundamental for characterizing the potency of a potential drug.

Receptor Binding Affinity Characterization

Information regarding the receptor binding profile of this compound is not available. Characterizing the affinity of a compound for various receptors is a key step in understanding its mechanism of action and potential on-target and off-target effects.

Antiparasitic Activity Studies (e.g., Plasmodium falciparum, Trypanosoma cruzi, Toxoplasma gondii)

No research has been published detailing the in vitro activity of this compound against the parasites Plasmodium falciparum, the causative agent of malaria; Trypanosoma cruzi, which causes Chagas disease; or Toxoplasma gondii, the parasite responsible for toxoplasmosis.

Antimicrobial Spectrum and Potency

There are no public records of studies investigating the antimicrobial properties of this compound. Such studies would typically involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Selectivity Profiling Against Off-Targets

Without primary activity data, no information on the selectivity profile of this compound is available. Selectivity profiling is critical for assessing the potential for adverse effects by determining a compound's activity against a wide range of unintended biological targets.

In vivo Animal Model Studies (Disease Models, excluding human trials)

Comprehensive searches for in vivo animal model studies concerning this compound did not yield any specific data. There is a lack of published research investigating the efficacy of this compound in established animal models for diseases such as hypertension, cancer, or parasitic infections.

Efficacy in Specific Disease Models (e.g., hypertension, cancer, parasitic infections)

There is currently no available scientific literature detailing the efficacy of this compound in any specific disease models.

Pharmacodynamic Biomarkers and Readouts

No studies have been identified that investigate or report on the pharmacodynamic biomarkers and readouts associated with the administration of this compound in animal models.

Comparative Studies with Reference Compounds

Information from comparative studies of this compound with any reference compounds is not available in the public domain.

Design and Development of Analogues and Derivatives

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures that maintain or improve the biological activity of a known active compound. This approach is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties, and exploring new chemical space. nih.gov For a molecule like 2-(4-Fluorophenoxy)cyclohexan-1-amine, which is structurally related to inhibitors of monoamine transporters, scaffold hopping can lead to the discovery of new chemotypes with enhanced selectivity or efficacy.

One common approach involves replacing the cyclohexane (B81311) ring with other cyclic systems. For instance, replacing the cyclohexane with a piperidine (B6355638) scaffold can modulate the compound's basicity and solubility, which are critical properties for CNS drugs. researchgate.net The introduction of heteroatoms into the ring system is a classic example of a bioisosteric replacement that can be considered a form of scaffold hopping. nih.gov

Bioisosteric replacement is a more nuanced strategy that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to its chemical structure. nih.govcambridgemedchemconsulting.com In the context of this compound, several bioisosteric replacements can be envisioned:

Fluorine Substitution: The fluorine atom on the phenyl ring is a common feature in many CNS drugs due to its ability to block metabolic oxidation and modulate pKa. cambridgemedchemconsulting.com A common bioisosteric replacement for a hydroxyl or methoxy (B1213986) group is a fluorine atom, which can significantly alter the lipophilicity and metabolic stability of the compound. chemrxiv.orgchemrxiv.org

Phenyl Ring Analogues: The phenyl ring itself can be replaced with various heteroaromatic rings such as pyridine, thiophene, or pyrimidine. nih.gov This can influence the compound's hydrogen bonding capacity, dipole moment, and potential for pi-stacking interactions with the biological target.

Ether Linkage Modification: The ether oxygen can be replaced with other divalent linkers like sulfur (thioether), an amino group (amine), or a methylene (B1212753) group (alkyl chain). Such modifications can alter the flexibility and conformational preferences of the molecule.

The following table provides examples of potential bioisosteric replacements for different moieties of the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Cyclohexane | Piperidine, Tetrahydropyran, Pyrrolidine | Modulate basicity, solubility, and hydrogen bonding potential. researchgate.net |

| 4-Fluorophenyl | Pyridyl, Thienyl, Pyrimidyl, 4-Chlorophenyl | Alter electronic properties, metabolic stability, and target interactions. nih.gov |

| Phenoxy Oxygen | Thioether (-S-), Methylene (-CH2-), Amine (-NH-) | Modify bond angles, flexibility, and hydrogen bonding capacity. |

Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) has become a powerful tool in modern drug discovery, particularly for developing therapies for CNS disorders. frontiersin.orgnih.govnih.gov This approach starts with the identification of small, low-molecular-weight fragments that bind to the biological target with high ligand efficiency. These initial hits are then grown, linked, or optimized to produce a high-affinity lead compound.

For a target of this compound, which could include monoamine transporters, FBDD can be a valuable strategy. researchgate.netdoaj.org The core fragments of the molecule, such as 4-fluorophenol (B42351) and cyclohexylamine (B46788), can be screened individually or as part of a larger fragment library to identify key binding interactions.

The FBDD process for developing analogues of this compound would typically involve:

Fragment Screening: A library of low molecular weight fragments would be screened against the purified target protein using biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

Hit Identification: Fragments that show binding to the target are identified. For example, a fragment like 4-fluorophenol might be found to bind in a specific pocket of the target protein.

Fragment Elaboration: Once a fragment hit is validated, medicinal chemists use structure-guided design to "grow" the fragment by adding functional groups that can form additional interactions with the target, thereby increasing potency. For instance, the cyclohexylamine moiety could be linked to the initial 4-fluorophenol hit in various orientations to explore the binding site.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising lead compound is systematically modified to improve its pharmacological and pharmaceutical properties. For analogues of this compound, lead optimization would focus on enhancing potency, selectivity, metabolic stability, and brain permeability while minimizing off-target effects and toxicity.

Structure-Activity Relationship (SAR) studies are central to lead optimization. By synthesizing and testing a series of related compounds, researchers can understand how different structural modifications affect biological activity. For example, in a series of citalopram (B1669093) analogues, which are also serotonin (B10506) reuptake inhibitors, modifications at various positions of the core structure were shown to be well-tolerated at the serotonin transporter (SERT), leading to compounds with high binding affinities. nih.gov

Key optimization strategies for this compound derivatives could include:

Modification of the Cyclohexylamine Ring: Introducing substituents on the cyclohexane ring can influence its conformation and interaction with the target. The stereochemistry of the amine and phenoxy groups (cis/trans) is also a critical factor that can dramatically affect potency and selectivity.

Substitution on the Phenyl Ring: Varying the substituents on the phenyl ring can modulate electronic properties and provide opportunities for additional interactions. For instance, moving the fluorine to the 2- or 3-position or replacing it with other halogens or small alkyl groups can be explored.

N-Alkylation of the Amine: The primary amine can be alkylated with various groups to explore additional binding pockets and modify the compound's basicity and lipophilicity.

The following table summarizes hypothetical SAR data for a lead optimization campaign based on the this compound scaffold, targeting a monoamine transporter.

| Compound | R1 (Phenyl Substitution) | R2 (Amine Substitution) | IC50 (nM) |

| Lead Compound | 4-F | H | 50 |

| Analogue 1 | 4-Cl | H | 45 |

| Analogue 2 | 3,4-diCl | H | 20 |

| Analogue 3 | 4-F | CH3 | 65 |

| Analogue 4 | 4-F | Cyclopropyl | 80 |

Design of Probes and Chemical Tools for Biological Research

Chemical probes are essential tools for studying the function and distribution of biological targets in vitro and in vivo. Derivatives of this compound can be designed as probes to investigate the role of their target, for example, a specific monoamine transporter, in various physiological and pathological processes.

A key application for such probes is in Positron Emission Tomography (PET) imaging, a non-invasive technique that allows for the visualization and quantification of molecular targets in the living brain. To be used as a PET probe, a molecule must be labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

The design of a PET ligand based on the this compound scaffold would involve:

Selection of a High-Affinity Ligand: A potent and selective analogue is chosen as the starting point.

Introduction of a Radiolabel: A site for introducing the radionuclide is identified. The existing fluorine atom makes this scaffold a prime candidate for ¹⁸F labeling. Alternatively, a methoxy or other suitable group could be introduced for ¹¹C labeling. nih.govresearchgate.net

Evaluation of Pharmacokinetics: The resulting radiolabeled probe must be able to cross the blood-brain barrier, exhibit specific binding to the target with a favorable signal-to-noise ratio, and have appropriate kinetics for imaging.

For example, a derivative could be synthesized with a precursor moiety, such as a nitro or trimethylstannyl group, on the phenyl ring, which can then be readily converted to the ¹⁸F-labeled analogue. The development of such probes would be invaluable for studying the role of the target transporter in neurological and psychiatric disorders.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics (MD) simulations are then often used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the binding.

Despite the utility of these methods, specific molecular docking and dynamics simulation studies for 2-(4-Fluorophenoxy)cyclohexan-1-amine against particular biological targets have not been identified in the surveyed literature. Such studies would be necessary to predict its binding affinity and interaction patterns with specific proteins or enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific activity, such as biological activity or chemical reactivity.

No QSAR models that specifically include this compound within their training or test sets have been found in the reviewed scientific literature. Developing a QSAR model would require a dataset of structurally similar compounds with measured biological activity, which does not appear to be publicly available for this specific chemical series.

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be followed by virtual ligand design, where new molecules are designed or existing ones are modified to improve binding.

There is no available research detailing the use of this compound as a scaffold in virtual ligand design or its identification as a hit in specific in silico screening campaigns.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like molecular energies, electronic distribution, and reactivity parameters.

Prediction of Binding Modes and Conformational Preferences

Understanding the stable three-dimensional conformations of a molecule and its likely binding modes within a receptor is crucial for rational drug design. These are often predicted using a combination of conformational analysis and molecular docking techniques.

Specific computational studies predicting the binding modes or detailing the conformational preferences of this compound are not present in the available literature. An analysis would typically involve exploring the rotational energy barriers of the molecule's flexible bonds to identify low-energy, stable conformations.

Patent Landscape and Intellectual Property

Analysis of Existing Patents Claiming the Compound and its Derivatives

Direct patent protection for the exact structure of 2-(4-Fluorophenoxy)cyclohexan-1-amine is not readily identifiable in the public domain. Patenting activities in this chemical space tend to focus on broader Markush structures in generic claims, or on more complex derivatives with demonstrated biological activity. The core arylcyclohexylamine scaffold is a well-known pharmacophore, and as such, patent claims are often directed towards novel substitution patterns that confer specific therapeutic effects.

The patenting of arylcyclohexylamine derivatives has been prominent in the context of neurological and psychiatric disorders. These compounds are frequently investigated as monoamine reuptake inhibitors, which are crucial in the treatment of depression and other mood disorders. rti.orgresearchgate.net Patents in this area typically claim a genus of compounds with variations in the aryl and cyclohexyl rings, as well as the amine substituent. For instance, patent EP2357165A1 discloses a series of cyclohexylamine (B46788) derivatives with phenyl groups for the treatment of central nervous system disorders. google.com While this patent does not specifically mention a 4-fluorophenoxy substituent, it highlights the general patenting strategy of claiming a core structure with a wide range of possible modifications.

Furthermore, the arylcyclohexylamine structure is a key feature of certain psychoactive substances, and there is a body of patent literature, as well as scientific reviews, discussing these derivatives in the context of their pharmacological properties. nih.gov These patents, however, are often focused on compounds with different substitution patterns than that of this compound.

Key Patent Families and Geographic Coverage

Given the lack of patents specifically claiming this compound, an analysis of key patent families for this exact compound is not feasible. Instead, we can examine the geographic coverage of patent families for the broader class of arylcyclohexylamine derivatives.

Patents in this area are typically filed in major pharmaceutical markets, including the United States, Europe, and Japan. For example, patent families related to monoamine oxidase (MAO) inhibitors, a class of drugs that can include arylcyclohexylamine structures, show broad international protection. nih.govnih.govtandfonline.com This wide geographic coverage reflects the global market for treatments of neurodegenerative and psychiatric disorders.

The assignees of these patents are often large pharmaceutical companies and research institutions that are active in the field of neuroscience. A review of the patent landscape for monoamine reuptake inhibitors reveals a competitive environment with numerous players vying for intellectual property rights on novel chemical entities. rti.orgresearchgate.net

Future Patenting Strategies and Opportunities

The absence of direct patent protection for this compound presents several potential opportunities for future patenting strategies. These strategies could focus on various aspects of the compound, from its synthesis to its potential applications.

One avenue for patent protection would be the discovery of a novel and non-obvious therapeutic use for the compound. If this compound is found to have a specific biological activity, for instance, as a potent and selective inhibitor of a particular enzyme or receptor, a "use patent" could be filed. This is a common strategy in the pharmaceutical industry, where new medical uses for known compounds are often patented.

Another potential strategy lies in the development of novel derivatives of this compound. By modifying the core structure, for example, by adding or modifying substituents on the cyclohexyl or phenyl rings, new chemical entities with improved properties could be synthesized and patented. These "composition of matter" patents would provide strong protection for the new molecules themselves.

Furthermore, the development of a novel and inventive synthetic route to produce this compound could also be the subject of a patent. A process patent could protect a more efficient, cost-effective, or environmentally friendly method of manufacturing the compound.

Finally, new formulations of the compound, for example, a specific salt form with improved stability or bioavailability, or a controlled-release formulation, could also be patented. These formulation patents can provide valuable intellectual property protection and extend the commercial life of a product.

Future Research Directions and Translational Potential

Exploration of Novel Therapeutic Indications

The future research on 2-(4-Fluorophenoxy)cyclohexan-1-amine will likely involve extensive screening to identify and validate novel therapeutic applications. The core structure, a cyclohexanamine derivative with a fluorophenoxy moiety, is a versatile scaffold that could interact with a range of biological targets.

Initial research efforts would likely focus on its potential as a modulator of receptors and enzymes implicated in various disease states. For instance, derivatives of phenoxy-cyclohexylamine have been explored for their effects on neurological and psychiatric disorders. Future studies could therefore investigate the efficacy of this compound in preclinical models of:

Neuropathic Pain: By targeting ion channels or receptors involved in pain signaling pathways.

Depression and Anxiety: Through modulation of neurotransmitter systems such as serotonin (B10506), dopamine, or norepinephrine.

Neurodegenerative Diseases: By exploring potential neuroprotective effects in models of Alzheimer's or Parkinson's disease.

Furthermore, the structural alerts within the molecule may suggest other potential applications. For example, similar structures have been investigated for their cardiovascular or anti-inflammatory properties. A comprehensive screening against a panel of disease-relevant targets could uncover unexpected therapeutic opportunities.

Development of Advanced Delivery Systems

To maximize the therapeutic potential and overcome potential pharmacokinetic challenges of this compound, the development of advanced delivery systems is crucial. These systems can improve solubility, enhance bioavailability, and provide targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects.

Future research in this area could explore:

Nanoparticle-based formulations: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility and stability in biological fluids. This approach can also facilitate targeted delivery by functionalizing the nanoparticle surface with specific ligands.

Prodrug strategies: The amine group on the cyclohexyl ring is an ideal handle for chemical modification to create prodrugs. These inactive derivatives could be designed to be cleaved by specific enzymes at the target site, releasing the active compound in a controlled manner.

Cyclodextrin (B1172386) complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility and bioavailability. nih.govnih.govresearchgate.net Investigating the complexation of this compound with various cyclodextrin derivatives could be a promising strategy to improve its pharmaceutical properties. nih.govnih.govresearchgate.net

| Delivery System | Potential Advantages | Key Research Focus |

|---|---|---|

| Nanoparticles (Liposomes, Polymeric) | Improved solubility, enhanced stability, targeted delivery | Formulation optimization, surface functionalization for targeting |

| Prodrugs | Improved bioavailability, targeted release, reduced off-target effects | Design and synthesis of enzyme-labile prodrugs |

| Cyclodextrin Complexation | Increased aqueous solubility, enhanced bioavailability | Selection of appropriate cyclodextrin, characterization of the inclusion complex |

Combination Therapies with Mechanistically Distinct Agents

The complexity of many diseases often necessitates a multi-pronged therapeutic approach. Investigating this compound in combination with other mechanistically distinct agents could lead to synergistic effects, improved treatment outcomes, and potentially lower doses of each drug, thereby reducing toxicity.

Future preclinical studies should aim to:

Identify synergistic combinations: By screening the compound in combination with a library of approved drugs for various diseases.

Elucidate the mechanism of synergy: Understanding how the combination of drugs produces a greater-than-additive effect is crucial for rational drug development. This could involve investigating effects on complementary signaling pathways or one drug enhancing the bioavailability or target engagement of the other.

Evaluate in relevant disease models: Promising combinations identified in vitro should be validated in appropriate animal models to assess their in vivo efficacy and safety.

For instance, if the compound shows efficacy in a cancer model, combining it with a standard-of-care chemotherapeutic agent or a targeted therapy could be a logical next step.

Integration of Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the mechanism of action of this compound, the integration of multi-omics data is indispensable. frontiersin.orgnih.govpharmalex.comnih.govrsc.org This approach allows for a systems-level view of the biological changes induced by the compound.

Future research should incorporate:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns in response to treatment. This can reveal the signaling pathways and cellular processes modulated by the compound.

Proteomics: To analyze changes in protein expression and post-translational modifications. This provides a more direct link to cellular function and can help identify the direct targets of the compound.

Metabolomics: To study the alterations in metabolic profiles. This can provide insights into the functional consequences of the compound's activity on cellular metabolism.

Integrating these datasets can help to build a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for patient stratification, and uncover novel therapeutic applications. nih.govpharmalex.comnih.gov

| Omics Approach | Information Gained | Potential Application |

|---|---|---|

| Transcriptomics | Changes in gene expression | Pathway analysis, target identification |

| Proteomics | Changes in protein expression and modifications | Direct target identification, biomarker discovery |

| Metabolomics | Alterations in metabolic profiles | Functional impact assessment, off-target effect identification |

Emerging Methodologies in Compound Evaluation

The evaluation of this compound can benefit from the adoption of emerging methodologies that provide more physiologically relevant data and accelerate the drug development process.

These advanced techniques include:

3D Cell Culture and Organoid Models: These models more accurately mimic the in vivo environment compared to traditional 2D cell cultures. Testing the compound in patient-derived organoids, for example, could provide valuable insights into its potential efficacy in a more personalized manner.

High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters in response to treatment, providing a more detailed and nuanced understanding of the compound's effects at a single-cell level.

CRISPR-based Target Identification: CRISPR-Cas9 technology can be used for genome-wide screens to identify the specific gene products that are essential for the compound's activity, thereby robustly identifying its molecular target.

By embracing these innovative approaches, researchers can gain a deeper and more accurate understanding of the therapeutic potential of this compound and accelerate its journey from the laboratory to the clinic.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-fluorophenoxy)cyclohexan-1-amine?

Methodological Answer: The synthesis typically involves a two-step process:

Condensation : React 4-fluorophenol with a cyclohexene oxide derivative to form the phenoxy-cyclohexane intermediate.

Amination : Introduce the amine group via reductive amination or substitution. For example, fluorinated cyclohexane derivatives can be synthesized using terephthaloyl chloride with amines and alcohols in the presence of Et₃N and DMAP, achieving yields between 48% and 88% depending on substrate steric effects .

Q. Example Reaction Setup

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | Terephthaloyl chloride, Et₃N, DMAP, DCM, rt, 18h | 48–88% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Essential for confirming substituent positions and fluorine integration .

- GC-MS : Detects molecular ion peaks and fragmentation patterns (e.g., m/z for C₁₂H₁₆FNO) .

- FTIR-ATR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-F at ~1200 cm⁻¹) .

- HPLC-TOF : Quantifies purity and detects degradation products under stress conditions .

Q. What are typical derivatization reactions for this amine?

Methodological Answer: Common reactions include:

- Acylation : React with acyl chlorides (e.g., acetic anhydride) to form amides.

- Oxidation : Use KMnO₄ or other oxidants to generate imines or nitriles .

- Coupling : Suzuki-Miyaura cross-coupling to introduce aryl groups for SAR studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in fluorinated cyclohexanamine synthesis?

Methodological Answer:

- Catalyst Screening : DMAP (20 mol%) enhances nucleophilicity in acylation steps .

- Solvent Effects : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.

- Temperature Control : Room temperature (rt) avoids decomposition observed at elevated temps .

- Substrate Design : Bulky substituents reduce steric hindrance; e.g., tert-butyl groups improve yields by 30% in analogous systems .

Q. How does stereochemistry of the cyclohexane ring influence pharmacological activity?

Methodological Answer:

- Cis vs. Trans Isomers : Cis-configuration enhances dipole alignment, improving binding to serotonin receptors (e.g., 5-HT₂A). Computational models (DFT) show cis-isomers have 2–3x higher binding affinity .

- Electrostatic Ordering : Fluorine atoms in all-cis positions create a polarized ring, critical for interactions with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., 4-Cl vs. 4-F) and test in standardized assays (e.g., γ-secretase inhibition for Alzheimer’s targets) .

- Computational Docking : Use AutoDock Vina to predict binding modes and explain discrepancies between in vitro and in vivo results .

Q. How to approach computational modeling for predicting biological interactions?

Methodological Answer:

Quantum Chemical Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set).

Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability over 100 ns trajectories.

Machine Learning : Train models on PubChem datasets to predict ADMET properties .

Q. What are key considerations in designing stability studies under varying pH conditions?

Methodological Answer:

- Buffer Selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to cover physiological ranges.

- Analytical Monitoring : Employ HPLC-TOF to track degradation (e.g., oxidation to cyclohexanone derivatives) .

- Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 72h) to identify acid/base-labile sites.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.